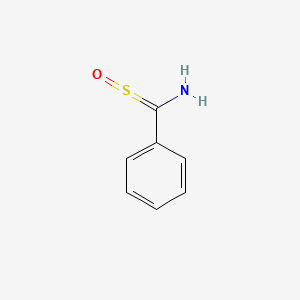

Thiobenzamide S-oxide

Description

Historical Context and Early Characterization of Thioamide S-oxides

The investigation of thioamide S-oxides dates back to the early 20th century. In 1938, Kitamura reported the oxidation of thioamides using hydrogen peroxide, though the resulting S-oxide products were initially misidentified as imino sulfenic acid structures [RC(=NH)SOH]. ru.nl It was not until the 1950s that Walter and his colleagues correctly prepared and characterized thioamide S-oxides, establishing their fundamental structure. nih.gov A significant publication by Walter and Curts in 1960 detailed the oxidation products of primary thioamides, solidifying the understanding of this compound class. nih.gov

Early synthetic methods primarily relied on the direct oxidation of the corresponding thioamide. ru.nl A common laboratory preparation for Thiobenzamide (B147508) S-oxide involves the oxidation of thiobenzamide with hydrogen peroxide in a pyridine (B92270) base. asm.orgnih.gov The resulting yellow crystalline solid can be purified by column chromatography. asm.orgnih.gov

The characterization of Thiobenzamide S-oxide has been thoroughly established using modern spectroscopic techniques. These methods have been crucial in confirming its structure and understanding its electronic properties.

Interactive Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data | Reference(s) |

| Molecular Formula | C₇H₇NOS | nih.gov |

| Molecular Weight | 153.20 g/mol | nih.gov |

| Appearance | Yellow crystals | asm.org |

| Melting Point | 135-137°C | nih.gov |

| UV-Vis (λmax) | 330 nm | asm.orgnih.gov |

| ¹H NMR (DMSO-d₆) | Two distinct broad singlets for the NH₂ protons (δ = 9.34 and 8.34 ppm), indicating restricted rotation or hydrogen bonding. asm.org | asm.org |

| Mass Spectrometry (MS) | Molecular ion [M+H]⁺ at m/z = 154.0, consistent with the expected mass. | asm.org |

The distinct chemical shifts for the two amine protons in the ¹H NMR spectrum are particularly noteworthy, suggesting that one proton is engaged in a tight hydrogen bond with the S-oxide oxygen atom. asm.org

Significance in Organic Chemistry and Related Fields

The importance of this compound stems from its roles as a key metabolic intermediate and a versatile synthetic precursor.

Metabolic Intermediate in Toxicology: Thiobenzamide is a well-established model compound for studying drug-induced liver injury. nih.govacs.org Its hepatotoxicity is not caused by the compound itself but by its reactive metabolites formed through S-oxidation. nih.govacs.org The metabolic pathway involves two key steps catalyzed primarily by the flavin-containing monooxygenase (FMO) system in liver microsomes. nih.govnih.gov

First Oxidation: Thiobenzamide (TB) is oxidized to this compound (TBSO). nih.gov

Second Oxidation: TBSO is further oxidized to the highly reactive and unstable Thiobenzamide S,S-dioxide (TBSO₂). nih.govnih.gov

This compound itself is a more potent and faster-acting hepatotoxicant than its parent compound. nih.gov The S,S-dioxide is not isolable and is believed to exist in equilibrium with its tautomeric iminosulfinic acid form [PhC(=NH)SO₂H], which acts as a powerful acylating agent. nih.govacs.org This reactive species can covalently modify cellular macromolecules like proteins and lipids, leading to cellular damage. acs.orgacs.org In some microorganisms, such as Ralstonia pickettii, this compound has been identified as a transient intermediate in the biodegradation of thiobenzamide to benzamide (B126) and benzonitrile (B105546). nih.govasm.orgresearchgate.net

Versatile Synthetic Intermediate: Thioamide S-oxides, also known as aminosulfines, are valuable building blocks in organic synthesis, particularly for constructing heterocyclic compounds. psu.eduresearchgate.net The reactivity of this compound is complex, with nucleophilic sites at the nitrogen and oxygen atoms and an electrophilic carbon atom. psu.edu

Its reaction with various electrophilic reagents can lead to different heterocyclic systems. For example, treatment with reagents like trifluoroacetic anhydride (B1165640) or boron trifluoride etherate results in the formation of 2,5-diphenyl-1,2,4-thiadiazole. psu.edu This transformation highlights the utility of thioamide S-oxides in synthesizing thiadiazole derivatives, which are common scaffolds in medicinal chemistry. Furthermore, they can serve as precursors to less common ring systems, such as 1,4,2,5-dithiadiazines. psu.edu

The thermal decomposition of tertiary thioamide S-oxides has been shown to produce the corresponding amide, the parent thioamide, and sulfur monoxide, indicating a complex fragmentation pathway. scispace.com

Overview of Current Research Trajectories

Contemporary research on this compound and related compounds continues to explore new synthetic methodologies, delve deeper into its reactivity, and further elucidate its biological implications.

Advanced Synthetic Methods: While direct oxidation is a classic method, it can lead to overoxidation, especially for labile substrates. researchgate.net To address this, researchers have developed alternative synthetic routes. A notable recent strategy is the sulfur monoxide (SO) transfer from a thiirane (B1199164) S-oxide onto N-heterocyclic carbenes. researchgate.netacs.orguni-bremen.de This method provides a milder and more controlled approach to synthesizing thiourea (B124793) and thioamide S-oxides, expanding the scope of accessible structures. researchgate.net

Reactivity and Mechanistic Studies: The behavior of thioamide S-oxides in cycloaddition reactions is an area of active investigation. acs.org While they can be viewed as potential 1,3-dipoles, recent studies have revealed more complex reactivity. wikipedia.orgresearchgate.net For instance, the reaction of an N-heterocyclic sulfine (B13751562) with dimethyl acetylenedicarboxylate (B1228247) did not yield the expected 1,3-dipolar cycloaddition product. Instead, it produced a zwitterionic enolate via a formal (2+2) cycloaddition, showcasing unconventional reactivity. acs.org Computational studies using Density Functional Theory (DFT) are increasingly employed to probe the mechanisms of these transformations and predict their regioselectivity. researchgate.netrsc.org Additionally, photocatalytic methods are being explored for the oxidative cyclization of thioamides to form 1,2,4-thiadiazoles, offering cost-effective and environmentally friendly synthetic routes. rsc.org

Toxicological and Biochemical Research: The role of this compound in toxicology remains a significant research focus. Modern studies aim to precisely identify the cellular targets of its reactive metabolites. acs.org Advanced proteomic techniques have been used to map the specific lysine (B10760008) residues on liver proteins that are modified by the iminosulfinic acid derived from this compound. acs.org These investigations are crucial for understanding the molecular mechanisms that initiate the toxic cascade and could inform the design of safer thioamide-based drugs.

Structure

3D Structure

Properties

CAS No. |

20199-04-6 |

|---|---|

Molecular Formula |

C7H7NOS |

Molecular Weight |

153.2 g/mol |

IUPAC Name |

phenyl(sulfinyl)methanamine |

InChI |

InChI=1S/C7H7NOS/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,8H2 |

InChI Key |

GZEKDPVRFJUKQC-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=S=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=S=O)N |

Other CAS No. |

20199-04-6 |

Synonyms |

thiobenzamide-S-oxide |

Origin of Product |

United States |

Synthetic Methodologies for Thiobenzamide S Oxide

Direct S-Oxidation of Thiobenzamide (B147508) Derivatives

The most common chemical approach to synthesize Thiobenzamide S-oxide is the direct oxidation of the sulfur atom in thiobenzamide. smolecule.com This transformation can be accomplished using various oxidizing agents, with hydrogen peroxide and its derivatives being prominent examples.

Hydrogen peroxide (H₂O₂) is a frequently used reagent for the S-oxidation of thiobenzamide. researchgate.netasm.org The reaction involves the electrophilic attack of H₂O₂ on the highly polarizable sulfur atom of the thioamide group. researchgate.netresearchgate.net This process can be carried out under various conditions, including in the presence of pyridine (B92270) or in acetone. asm.orgnih.gov The resulting this compound is a relatively stable compound. nih.gov

Kinetic studies have provided insights into the S-oxidation of thiobenzamide derivatives with hydrogen peroxide. The reaction generally follows second-order kinetics, being first order in both the thioamide and hydrogen peroxide. researchgate.netresearchgate.net For para-substituted thiobenzamides, second-order rate constants at 25°C and pH 7.4 range from 0.001 to 0.15 M⁻¹s⁻¹. researchgate.net The rate of the second oxidation, to form the S,S-dioxide, is significantly slower, with rate constants around 5 x 10⁻⁴ M⁻¹s⁻¹. researchgate.netresearchgate.net

The electronic nature of substituents on the thiobenzamide ring influences the rate of oxidation. Electron-donating groups tend to increase the reaction rate, which is reflected in negative Hammett ρ values. nih.govresearchgate.net

Table 1: Second-Order Rate Constants for the Oxidation of 4-Substituted Thiobenzamides with H₂O₂ at pH 7.4 and 25°C

| Substituent (X) | k (M⁻¹s⁻¹) |

| OCH₃ | 0.15 |

| CH₃ | 0.08 |

| H | 0.05 |

| Cl | 0.02 |

| CN | 0.001 |

| Data sourced from Cashman & Hanzlik (1982). researchgate.net |

The pH of the reaction medium plays a crucial role in the oxidation of thiobenzamide and its S-oxide. The initial oxidation of thiobenzamide to this compound with hydrogen peroxide is largely independent of pH in the range of 3 to 9.1. researchgate.netresearchgate.net However, the subsequent oxidation of this compound to the S,S-dioxide is markedly pH-dependent, with the rate increasing significantly above pH 9. researchgate.netresearchgate.net This is attributed to the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the S-oxide sulfur atom. researchgate.netresearchgate.net

The reaction products are also influenced by pH. At pH levels between 8 and 10, the oxidation of this compound primarily yields benzonitrile (B105546). researchgate.netresearchgate.net In contrast, at lower pH values (e.g., pH 4), benzamide (B126) becomes the exclusive product. researchgate.netresearchgate.net

Besides hydrogen peroxide, other oxidizing agents can be employed for the transformation of thioamides, although not always directly yielding the S-oxide as the final product. For instance, molecular iodine (I₂) has been used as an oxidant in the synthesis of 1,2,4-thiadiazoles from thiobenzamide derivatives. mdpi.com Other reagents used for the dehydrosulfurization of thioamides to nitriles include manganese oxide and various selenium- and tellurium-based reagents. scirp.org In some cases, metal-free conditions using oxidants like chloranil (B122849) under ultrasound irradiation can lead to related heterocyclic structures like 1,2,4-thiadiazoles. mdpi.com

Oxidation with Hydrogen Peroxide and Derivatives

Kinetic Studies of S-Oxidation Rates

Biosynthetic and Biotransformation Pathways Yielding this compound

This compound is also an intermediate in the metabolic pathways of certain microorganisms. asm.orgnih.gov This biotransformation is primarily an oxidative process mediated by specific enzymes.

The bacterium Ralstonia pickettii can convert thiobenzamide into benzamide, with this compound detected as a transient intermediate. asm.orgnih.gov This transformation is oxygen-dependent and suggests the involvement of an oxygenase enzyme. asm.orgnih.gov During this process, sulfur is released at the oxidation level of sulfite, further supporting an oxygenase mechanism. asm.orgnih.gov

In a broader context, the S-oxidation of thioamides is a known metabolic activation pathway. nih.gov Enzymes such as flavin-containing monooxygenases (FMOs) are known to be excellent catalysts for the oxidation of thiocarbonyl compounds in mammalian systems. nih.gov While the specific enzymes in R. pickettii are not fully detailed in the provided context, the mechanism likely involves the enzymatic activation of molecular oxygen to facilitate the S-oxygenation of thiobenzamide. asm.orgnih.gov

Mammalian Hepatic Enzyme Systems: Role of Flavin-Containing Monooxygenases (FMO) and Cytochrome P450 Isoforms

The metabolic activation of thiobenzamide to its initial metabolite, this compound, is a critical step primarily catalyzed by two distinct microsomal monooxygenase systems within the mammalian liver: the Flavin-containing monooxygenases (FMOs) and the Cytochrome P450 (CYP) isoforms. nih.govnih.govethz.ch Both enzyme systems facilitate the S-oxidation of the parent thiobenzamide molecule. nih.govnih.gov

FMOs are a family of enzymes that utilize NADPH and molecular oxygen to oxygenate soft nucleophilic heteroatoms, such as sulfur and nitrogen, in a wide array of xenobiotics. nih.goval-edu.com They are recognized as major contributors to the metabolism of thiocarbonyl compounds. nih.gov The FMO-catalyzed reaction is a one-step, two-electron substrate oxygenation. al-edu.com Specifically, FMO1 is the predominant isoform in the adult rat liver and has been shown to be active in thiobenzamide S-oxidation. nih.gov

The Cytochrome P450 superfamily of heme-containing enzymes represents the other major pathway for thiobenzamide oxidation. nih.govwashington.edumdpi.com These enzymes also require NADPH for their catalytic cycle. washington.edu Unlike the broad consensus on FMO's role, the specific CYP isoforms involved in thiobenzamide S-oxidation are less clearly defined, though CYP2E1 has been implicated in oxidizing thiocarbonyl compounds. nih.gov

Research has demonstrated that the relative contribution of FMO and CYP systems to this compound formation varies depending on species and tissue. In studies using liver microsomes, both pathways have been identified and quantified. For instance, in mouse liver microsomes, FMO is responsible for approximately 50% of the oxidation, with CYP catalyzing the remaining half. nih.gov In rat liver microsomes, FMO plays a more dominant role, accounting for about 65% of the S-oxidation. nih.gov The activity of these enzyme systems can be influenced by various factors. For example, treatment with phenobarbital (B1680315) has been shown to induce the CYP-dependent S-oxidation of thiobenzamide in mouse liver. nih.gov Conversely, the FMO1 isoform in rat liver has been found to be inducible by the polycyclic aromatic hydrocarbon 3-methylcholanthrene, leading to a 2.9-fold increase in catalytic activity as measured by the thiobenzamide S-oxidation assay. nih.gov

Table 1: Relative Contribution of FMO and Cytochrome P-450 to Thiobenzamide S-Oxidation in Liver Microsomes

| Species | FMO Contribution (%) | Cytochrome P-450 Contribution (%) |

|---|---|---|

| Mouse | ~50% | ~50% |

| Rat | ~65% | ~35% |

Data sourced from studies on liver microsomes. nih.gov

Characterization of Biological Intermediates

The metabolic pathway of thiobenzamide involves sequential S-oxidations, leading to the formation of distinct biological intermediates. nih.gov The primary, and relatively stable, intermediate is this compound. nih.govnih.gov

This compound: This initial metabolite is formed through the action of FMO or CYP enzymes. nih.gov It is described as a sulfine (B13751562) metabolite and is sufficiently stable to be chemically synthesized and isolated via chromatography for further study. nih.gov While more reactive than its parent compound, thiobenzamide, this compound can be detected and quantified in biological systems. nih.govasm.org For example, HPLC analysis of samples from resting cell suspensions of Ralstonia pickettii TA incubated with thiobenzamide clearly detected this compound as a transient intermediate in the conversion to benzonitrile and subsequently benzamide. asm.orgnih.govresearchgate.net Mass spectrometry has also been used to confirm its presence, identifying a molecular ion consistent with that of this compound. asm.org

Thiobenzamide S,S-dioxide: Further oxidation of this compound leads to the formation of Thiobenzamide S,S-dioxide. nih.govethz.ch This second intermediate, a sulfene (B1252967) metabolite, is extremely reactive and has not been isolated from biological systems. nih.govnih.gov Its high reactivity is attributed to its behavior as an electrophilic acylating agent, which is likely mediated through its iminosulfinic acid tautomer. nih.govnih.gov This reactivity leads to covalent binding with cellular macromolecules like proteins and lipids. nih.gov

Table 2: Characterization of Thiobenzamide Metabolic Intermediates

| Intermediate | Chemical Name / Class | Stability | Method of Detection / Characterization |

|---|---|---|---|

| Metabolite 1 | This compound (Sulfine) | Relatively stable, can be synthesized and isolated. nih.govnih.gov | HPLC, Mass Spectrometry. asm.orgresearchgate.net |

| Metabolite 2 | Thiobenzamide S,S-dioxide (Sulfene / Iminosulfinic acid tautomer) | Extremely reactive, not isolable. nih.govnih.gov | Characterized by its action as an electrophilic acylating agent. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Thiobenzamide (B147508) S-oxide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic compounds in solution. researchgate.netnih.gov It provides detailed information about the chemical environment, connectivity, and dynamics of atomic nuclei. nih.govnih.gov

Chemical Shift Analysis and Proton Environment Elucidation

In the ¹H NMR spectrum of thiobenzamide S-oxide, the chemical shifts of the protons provide valuable insight into their electronic surroundings. savemyexams.comacdlabs.com A study utilizing DMSO-d₆ as the solvent reported distinct chemical shifts for the two amine (NH₂) protons at δ 9.34 ppm and δ 8.34 ppm. asm.org This difference suggests that the two protons are in chemically non-equivalent environments, a phenomenon known as diastereotopicity. masterorganicchemistry.com The significant downfield shift of these protons is indicative of their acidic nature and involvement in hydrogen bonding. mdpi.com The five aromatic protons of the C₆H₅ group appear as a multiplet in the range of δ 7.58 to 7.44 ppm. asm.org

The non-equivalence of the NH₂ protons is attributed to the presence of the S-oxide group. asm.org One of the amine protons is believed to form a strong intramolecular hydrogen bond with the oxygen atom of the S-oxide, leading to its significant deshielding and downfield chemical shift. asm.org This interaction restricts the rotation around the C-N bond, making the two protons distinct on the NMR timescale. researchgate.net

Table 1: ¹H NMR Chemical Shifts for this compound in DMSO-d₆ asm.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| NH (a) | 9.34 | broad singlet |

| NH (b) | 8.34 | broad singlet |

| C₆H₅ | 7.58 - 7.44 | multiplet |

| Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS). savemyexams.comcarlroth.com |

Conformational Studies and Tautomeric Forms via NMR

NMR spectroscopy is instrumental in studying the conformational dynamics and tautomeric equilibria of molecules in solution. nih.govmdpi.com For thioamides, the existence of thione-thiol tautomerism is a known phenomenon. researchgate.net However, for this compound, the primary focus of NMR studies has been on its conformational isomers due to restricted rotation around the C-N bond, rather than distinct tautomeric forms. researchgate.netresearchgate.net

The observation of two separate signals for the NH₂ protons in the ¹H NMR spectrum is direct evidence of hindered rotation around the C-N bond. researchgate.net This barrier to rotation is a common feature in amides and thioamides due to the partial double bond character of the C-N bond. In thioamide S-oxides, this effect is pronounced. researchgate.net At room temperature, the rate of rotation is slow enough on the NMR timescale to allow for the detection of the individual non-equivalent protons. clockss.org

While thioamides can exhibit thione-thiol tautomerism, the S-oxide derivative primarily exists in the thione-S-oxide form in common NMR solvents like DMSO-d₆. asm.orgresearchgate.net The stability of this form is supported by the observed NMR data, which does not show evidence for the presence of a significant population of the corresponding iminothiol S-oxide tautomer. asm.org The presence of the S-oxide group appears to favor the thione-like structure.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. illinois.edutriprinceton.org These methods provide a molecular fingerprint, allowing for the identification of functional groups and elucidation of molecular structure. libretexts.org

For this compound, the IR spectrum shows characteristic absorption bands that confirm the presence of key functional groups. The vibrational analysis of related thioamides can provide a basis for assigning the observed frequencies. researchgate.net Key vibrational modes for this compound would include N-H stretching, C=S stretching (which will be modified to a C-S=O vibration), and aromatic C-H and C=C stretching.

The N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. The presence of hydrogen bonding, as suggested by NMR data, would lead to a broadening and shifting of these bands to lower frequencies. The C=S stretching vibration in thioamides usually appears in the range of 850-1250 cm⁻¹, but the oxidation to the S-oxide will significantly alter this, with a characteristic S=O stretching frequency expected.

Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. triprinceton.orgresearchgate.net For this compound, Raman spectroscopy would be useful for observing the vibrations of the phenyl ring and the C-S bond.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H | Stretching | 3100 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1400 |

| S=O | Stretching | 1000 - 1100 |

| These are general ranges and the exact frequencies for this compound would require specific experimental data. |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. libretexts.orgaip.org

For this compound, mass spectrometry confirms its molecular weight. A study reported the detection of a molecular ion [M+H]⁺ at m/z = 154.0, which is consistent with the monoisotopic mass of this compound (153.0 g/mol ). asm.org The observation of the protonated molecule is common in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI). researchgate.net

The fragmentation pattern of this compound upon ionization provides structural information. While detailed fragmentation studies specifically for this compound are not extensively reported, general fragmentation patterns of related compounds can be inferred. researchgate.netresearchgate.net Common fragmentation pathways for thioamides and their derivatives often involve the loss of small neutral molecules or radicals. aip.org For this compound, potential fragmentations could include the loss of the oxygen atom from the S-oxide, the loss of the entire SO group, or fragmentation of the amide moiety. For instance, in a study of thiobenzamide metabolites, a major fragment ion at m/z 245 was consistently observed in the MS/MS spectra of N-benzimidoyl-phosphatidylethanolamine derivatives, which originates from the thiobenzamide-related portion of the molecule. nih.gov

X-ray Crystallography of Related Thioamide S-oxide Structures

For example, the crystal structure of a dimesityl-substituted thiourea (B124793) S-oxide complex has been determined, confirming the importance of hydrogen bonding in stabilizing the amino-substituted C=S⁺-O⁻ moiety. researchgate.net This supports the interpretation of the NMR data for this compound, which suggests a strong intramolecular hydrogen bond. asm.org

Furthermore, crystallographic studies of thiobenzamide and its derivatives consistently show the presence of intermolecular N-H···S hydrogen bonds, which often lead to the formation of dimeric synthons in the crystal lattice. researchgate.net It is plausible that this compound would also exhibit significant hydrogen bonding in the solid state, potentially involving both the N-H protons and the S-oxide oxygen atom. The planar nature of the thioamide group is another common feature observed in crystal structures of related compounds. researchgate.net

Reaction Mechanisms and Reactivity of Thiobenzamide S Oxide

Oxidation Reactions of Thiobenzamide (B147508) S-oxide

Thiobenzamide S-oxide is susceptible to further oxidation, a reaction that is central to its metabolic pathway and chemical transformations. nih.gov The second-order rate constants for the hydrogen peroxide oxidation of 4-substituted thiobenzamide S-oxides are noted to be considerably lower than those for the initial oxidation of the parent thiobenzamide. acs.org For this second oxidation step, the rate demonstrates a significant increase at a pH above 9. acs.orgresearchgate.net This pH-dependent rate increase is attributed to a nucleophilic attack by the hydroperoxide anion (HOO⁻) on the electrophilic sulfur atom of the S-oxide. acs.org

The unstable Thiobenzamide S,S-dioxide intermediate rapidly decomposes or hydrolyzes to form more stable products. acs.orgethz.ch The nature of these products is highly dependent on the pH of the reaction medium. acs.org At a pH between 8 and 10, the oxidation of this compound yields benzonitrile (B105546) as the primary organic product. acs.org However, at lower pH levels, increasing quantities of benzamide (B126) are formed, becoming the exclusive product at pH 4. acs.org Studies have shown that benzonitrile is not an intermediate in the formation of benzamide. acs.org The generation of an acylating agent from the oxidation of the S-oxide is further supported by the formation of ethyl benzimidate when the reaction is conducted in the presence of ethanol (B145695). acs.org

| Reaction Condition (pH) | Major Product(s) | Supporting Evidence |

|---|---|---|

| pH 8–10 | Benzonitrile (PhCN) | Observed as the only organic product from H₂O₂ oxidation. acs.org |

| pH 4 | Benzamide (PhCONH₂) | Exclusive product formed under these acidic conditions. acs.org |

| Lower pH (general) | Increasing amounts of Benzamide | Product distribution shifts from nitrile to amide as pH decreases. acs.org |

| Presence of Ethanol | Ethyl benzimidate | Demonstrates the generation of an acylating intermediate. acs.org |

Formation of Thiobenzamide S,S-Dioxide (Sulfene) as an Intermediate

Reduction Reactions of this compound

This compound can be chemically reduced, reverting to the parent thioamide. This process has been studied, particularly with thiol-containing compounds.

Various thiols, including the biologically relevant N-acetylcysteine, are capable of reducing Thiobenzamide S-oxides back to the parent thiobenzamides. acs.orgresearchgate.net This reduction occurs under physiological conditions, such as at pH 7.4 and 25 °C. acs.orgresearchgate.net

The reduction of this compound by thiols follows second-order kinetics, being first order with respect to both the S-oxide and the thiol. acs.orgresearchgate.net The reaction proceeds at rates that could be significant under in vivo conditions. acs.orgresearchgate.net

| Reactants | Kinetic Order | Second-Order Rate Constant (kᵣ) | Conditions |

|---|---|---|---|

| This compound and Thiols (e.g., N-acetylcysteine) | First order in S-oxide, First order in thiol | 10⁻²–10⁻³ M⁻¹s⁻¹ | pH 7.4, 25 °C acs.orgresearchgate.net |

Regeneration of Parent Thiobenzamide by Thiols

Cyclization and Heterocycle Formation

This compound serves as a precursor for the synthesis of sulfur-containing heterocycles, most notably 1,2,4-thiadiazole (B1232254) derivatives.

Synthesis of 1,2,4-Thiadiazole Derivatives from this compound

The oxidative dimerization of thioamides is a common method for synthesizing symmetrically substituted 3,5-diaryl-1,2,4-thiadiazoles. While many procedures start with the parent thiobenzamide, the S-oxide is a key intermediate and can be used as the direct starting material. researchgate.net

The reaction of this compound with various electrophilic reagents at room temperature readily yields the corresponding 3,5-disubstituted 1,2,4-thiadiazoles in high yields. researchgate.net For example, treating this compound with reagents such as trifluoroacetic anhydride (B1165640) ((CF₃CO)₂O), boron trifluoride diethyl etherate (BF₃·OEt₂), or anhydrous calcium chloride results in the formation of 3,5-diphenyl-1,2,4-thiadiazole. psu.eduresearchgate.net

Proposed Reaction Mechanisms for Cyclocondensation

The formation of 1,2,4-thiadiazoles from this compound is believed to proceed via an oxidative cyclocondensation mechanism. The reaction generally involves the dimerization of two molecules of the thioamide precursor.

When starting from the S-oxide, an electrophilic reagent or catalyst activates the molecule. One proposed mechanism involves the initial activation of the S-oxide by an electrophile (E⁺), which makes the carbon atom susceptible to nucleophilic attack by the nitrogen atom of a second S-oxide molecule. This is followed by a series of steps involving condensation and elimination of water and other small molecules to form the stable five-membered thiadiazole ring.

In photocatalytic methods starting from thiobenzamide, the proposed mechanism involves the initial formation of a thioamide radical cation. This radical then undergoes dimerization through radical cross-coupling. Subsequent intramolecular cyclization and aromatization, with the elimination of a sulfide (B99878) species, leads to the 1,2,4-thiadiazole product. rsc.org While this mechanism starts from the thioamide, it highlights the oxidative nature of the cyclization which is relevant to the S-oxide's reactivity.

Influence of Catalysts and Reaction Conditions on Cyclization Yields and Selectivity

The choice of catalyst and reaction conditions has a profound impact on the efficiency and yield of the cyclization reaction to form 1,2,4-thiadiazoles.

Catalysts and Reagents:

Lewis Acids and Electrophiles: Strong Lewis acids like BF₃·OEt₂ and electrophilic reagents like trifluoroacetic anhydride are highly effective in promoting the cyclization of this compound, leading to high yields of 3,5-diphenyl-1,2,4-thiadiazole. researchgate.net Other electrophiles used with the parent thioamide, which likely form the S-oxide in situ, include benzoyl chloride, acetyl chloride, and trimethylsilyl (B98337) chloride in DMSO. researchgate.net

Halogenating Agents: N-benzyl-DABCO-tribromide has been used as an effective oxidizing agent to convert thiobenzamides into thiadiazoles, with excellent yields achieved under mild, solvent-free conditions at room temperature. sid.irmdpi.com N-Bromosuccinimide (NBS) in the presence of basic alumina (B75360) also facilitates this conversion efficiently under solvent-free grinding conditions. mdpi.com

Photocatalysts: Cuprous oxide (Cu₂O) rhombic dodecahedra have demonstrated high efficiency as photocatalysts for the oxidative cyclization of thiobenzamides. The reaction requires light (specifically 390 nm), an oxygen atmosphere, and the specific crystalline form of the catalyst for optimal performance, achieving product yields up to 94%. rsc.orgrsc.org

Enzymatic Catalysts: Vanadium-dependent haloperoxidase enzymes can catalyze the oxidative dimerization of thioamides using a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, offering a green and highly chemoselective route. acs.org

Reaction Conditions:

Solvents: The reaction can be performed in various solvents, including dimethyl sulfoxide (B87167) (DMSO) and tetrahydrofuran (B95107) (THF). rsc.orgrsc.org However, solvent-free ("wet solid-solid") conditions have proven to be highly effective, often resulting in shorter reaction times and higher yields compared to solvent-based methods. sid.ir

Temperature: Many modern protocols are designed to run at room temperature, providing a milder and more energy-efficient alternative to older methods that required heating. researchgate.netsid.irmdpi.com

Atmosphere: For photocatalytic reactions, an oxygen-rich atmosphere is indispensable for achieving high product yields, as it participates in the reaction mechanism. rsc.org

The table below summarizes the effect of different catalytic systems on the synthesis of 1,2,4-thiadiazoles.

| Catalyst/Reagent | Conditions | Starting Material | Yield | Reference |

| (CF₃CO)₂O, Lewis acids | N/A | This compound | Efficient | researchgate.net |

| N-benzyl-DABCO-tribromide | Solvent-free, Room Temp, 5-7 min | Thiobenzamide | 86-99% | sid.ir |

| Cu₂O rhombic dodecahedra | THF, 390 nm light, O₂, 8 h | Thiobenzamide | 94% | rsc.orgrsc.org |

| NBS / basic alumina | Solvent-free, Grinding, Room Temp, 5-15 min | Thioamide | 90-99% | mdpi.com |

| Vanadium Haloperoxidase | H₂O₂, cat. KBr, pH 5.5 buffer | Thioamide | Moderate to High | acs.org |

Reactions with Electrophilic Reagents

The thioamide S-oxide functional group possesses multiple nucleophilic sites—the nitrogen, sulfur, and oxygen atoms—making its reaction with electrophiles a subject of interest. psu.edu The course of the reaction depends on the nature of the electrophile.

When this compound is treated with a hard electrophile like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻), O-alkylation occurs preferentially. This reaction yields a stable O-ethyl iminium salt. psu.edu

In contrast, reaction with other electrophilic reagents, such as trifluoroacetic anhydride ((CF₃CO)₂O), boron trifluoride diethyl etherate (BF₃·OEt₂), or anhydrous calcium chloride, does not lead to simple addition products. Instead, these reagents promote a more complex transformation, resulting in the formation of 3,5-diphenyl-1,2,4-thiadiazole through an oxidative dimerization and cyclization process as described in section 4.4. researchgate.netpsu.edu This suggests that these electrophiles activate the S-oxide, facilitating a bimolecular condensation reaction rather than undergoing a simple substitution at one of the nucleophilic centers.

Alkylation and Acylation Reactions

The reaction of this compound with electrophilic reagents such as alkylating and acylating agents has been a subject of study to determine which of its nucleophilic sites—nitrogen, sulfur, or oxygen—is preferentially attacked. psu.edu

Research has shown that thiobenzamide S-oxides react with electrophiles at the oxygen atom. For instance, treatment of this compound with the alkylating agent triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) results in O-alkylation, yielding a stable iminium salt. psu.edu This salt can be subsequently deprotonated with a base like pyridine (B92270). psu.edu

When this compound is treated with strong acylating agents or Lewis acids, such as trifluoroacetic anhydride ((CF₃CO)₂O) or boron trifluoride diethyl etherate (BF₃·Et₂O), the reaction proceeds differently. Instead of simple acylation, these reagents promote a condensation reaction, leading to the formation of 2,5-diphenyl-1,2,4-thiadiazole. psu.eduresearchgate.net

Further oxidation of this compound generates the highly reactive thiobenzamide S,S-dioxide. This species is not typically isolated and behaves as a potent electrophilic acylating (or imidoylating) agent, likely through its iminosulfinic acid tautomer. nih.govnih.gov The electrophilicity of this intermediate is central to its biological activities. nih.gov The steric hindrance around the carbon atom of the thioamide group can impede nucleophilic attack, thereby blocking the acylating activity. nih.gov

| Reactant | Reagent | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) | O-alkylated iminium salt | O-Alkylation | psu.edu |

| This compound | Trifluoroacetic anhydride ((CF₃CO)₂O), Lewis Acids (e.g., BF₃·Et₂O) | 2,5-Diphenyl-1,2,4-thiadiazole | Condensation/Cyclization | psu.eduresearchgate.net |

| Thiobenzamide S,S-dioxide (from S-oxide) | (acts as reagent) | Acylated nucleophiles | Acylation (Imidoylation) | nih.govnih.gov |

Nucleophilic Attack on the S-oxide Sulfur Atom

The sulfur atom in the this compound is electrophilic and can be attacked by nucleophiles. This reactivity is particularly evident in its further oxidation and in reduction reactions.

The oxidation of this compound to its corresponding S,S-dioxide by hydrogen peroxide (H₂O₂) is significantly influenced by pH. The reaction rate increases markedly at a pH above 9. This pH-dependence is attributed to the nucleophilic attack of the hydroperoxide anion (HOO⁻) on the electrophilic sulfur atom of the S-oxide. researchgate.net At lower pH values (pH 4), the oxidation yields benzamide, while at higher pH (8-10), benzonitrile is the exclusive product. researchgate.net

Thiobenzamide S-oxides can also be reduced back to the parent thioamides by various thiols, which act as nucleophiles. researchgate.net For example, N-acetylcysteine can reduce this compound at physiological pH. The reaction kinetics are first-order with respect to both the S-oxide and the thiol, which is consistent with a mechanism involving nucleophilic attack by the thiol on the sulfur atom of the S-oxide. researchgate.net Sulfur compounds are generally more powerful nucleophiles than their oxygen analogues. libretexts.org

In a different context, the condensation reaction of thiobenzamides and N-substituted thioureas in a dimethyl sulfoxide (DMSO)-acid-halide medium to produce 1,2,4-thiadiazole derivatives highlights the complex reactivity of the thioamide functional group, with the reactivity of thionicotinamide (B1219654) S-oxide also being noted in these studies. rsc.org

| Reactant | Nucleophile | Product(s) | Reaction Type | Reference |

|---|---|---|---|---|

| This compound | Hydroperoxide anion (HOO⁻) | Thiobenzamide S,S-dioxide (intermediate), Benzonitrile, Benzamide | Oxidation via Nucleophilic Attack | researchgate.net |

| This compound | Thiols (e.g., N-acetylcysteine) | Thiobenzamide | Reduction via Nucleophilic Attack | researchgate.net |

Theoretical and Computational Studies of Thiobenzamide S Oxide

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the intrinsic properties of molecules like thiobenzamide (B147508) S-oxide. These computational methods provide detailed insights into the molecule's electronic landscape, preferred spatial arrangements, and the energetics of its various forms.

Theoretical studies, often employing Density Functional Theory (DFT), are used to analyze the electronic structure and bonding in thiobenzamide and its derivatives. nih.govmpg.deaps.org Natural Bond Orbital (NBO) analysis is a common technique used to understand charge distribution, orbital interactions, and the nature of chemical bonds within the molecule. nih.govmdpi.com For instance, in related thioamides, NBO analysis has been used to study hyper-conjugative interactions and charge delocalization, which contribute to molecular stability. researchgate.net The bonding characteristics of thiobenzamide S-oxide are crucial for understanding its reactivity. The sulfur-oxygen bond introduces a significant degree of polarity and alters the electronic properties compared to the parent thiobenzamide.

Computational studies on related systems have shown that the analysis of frontier molecular orbitals (HOMO-LUMO) provides insights into the electronic and optical properties of the molecule. researchgate.net The energy gap between the HOMO and LUMO is a key parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.net

The table below presents a summary of key electronic properties often determined through quantum chemical calculations.

| Property | Description | Significance |

| Mulliken Charges | Represents the partial atomic charges, indicating electron distribution. | Helps identify electrophilic and nucleophilic sites within the molecule. |

| Natural Bond Orbitals (NBO) | Localized few-center orbitals that describe the Lewis-like molecular bonding pattern. | Reveals details about bonding, lone pairs, and delocalization effects. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller gap generally implies higher reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential, indicating regions of positive and negative charge. | Visually identifies sites for electrophilic and nucleophilic attack. |

This table is a generalized representation of data typically generated from quantum chemical calculations for molecules like this compound.

The three-dimensional structure of this compound is not rigid; it can exist in various spatial arrangements known as conformations. Conformational analysis through computational methods seeks to identify the most stable conformations, which correspond to energy minima on the potential energy surface. rsc.orgfrontiersin.org These studies often involve systematically rotating flexible bonds and calculating the energy of each resulting structure to find the lowest energy (most stable) conformers. frontiersin.org

This compound can theoretically exist in different tautomeric forms, which are isomers that readily interconvert, most commonly through the migration of a proton. The study of tautomeric equilibria is crucial as different tautomers can exhibit distinct chemical reactivity. mdpi.com For thiobenzamide S,S-dioxide, a related compound, a potential tautomer is imino(phenyl)methanesulfinic acid. nih.gov Computational chemistry is a powerful tool to predict the relative stabilities of these tautomers by calculating their isomerization energies. mdpi.comresearchgate.netmdpi.com

The relative energy of different isomers is a key factor in determining their abundance under equilibrium conditions. arxiv.orgnsps.org.ng Quantum chemical calculations can provide accurate isomerization energies, helping to predict which tautomer is energetically favored. arxiv.orgnsps.org.ng For example, studies on other heterocyclic systems have shown that the inclusion of explicit solvent molecules in the computational model is sometimes necessary to accurately reproduce experimental observations of tautomeric equilibria. mdpi.com Phototriggered isomerization is another phenomenon studied computationally, where light can induce a change from one isomer to another, such as the S-bonded to O-bonded isomerization in some metal sulfoxide (B87167) complexes. nsf.gov

The table below shows hypothetical relative energies for potential tautomers of this compound, illustrating the type of data generated from such computational studies.

| Tautomer/Isomer | Structure | Relative Energy (kcal/mol) |

| This compound | Ph-C(=S=O)NH₂ | 0.00 (Reference) |

| Imino(phenyl)methanesulfenate | Ph-C(=NH)S-OH | Calculated Value |

| Zwitterionic form | Ph-C(-S-O⁻)=NH₂⁺ | Calculated Value |

Note: The relative energy values are illustrative and would need to be determined by specific quantum chemical calculations.

Conformational Analysis and Energy Minima

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry plays a pivotal role in mapping out the intricate pathways of chemical reactions involving this compound. By modeling the transformation from reactants to products, these methods can identify key intermediates and transition states, providing a detailed, step-by-step understanding of the reaction mechanism.

The oxidation of thiobenzamide to this compound and its further oxidation are key metabolic processes. nih.govnih.gov Computational methods are used to model these oxidation reactions, for instance, by hydrogen peroxide. researchgate.net The process involves locating the transition state (TS) structure for the oxygen transfer step. A transition state represents the highest energy point along the reaction coordinate, and its structure provides insight into the geometry of the reacting molecules at the moment of bond-making and bond-breaking.

By calculating the energy of the reactants, the transition state, and the products, an energy profile for the reaction can be constructed. The difference in energy between the reactants and the transition state is the activation energy barrier. matlantis.com A lower activation energy implies a faster reaction rate. Computational studies on the oxidation of similar thioamides have been performed to understand their reactivity. researchgate.net These calculations can help rationalize experimental kinetic data and explain how substituents on the thiobenzamide ring can affect the rate of oxidation. nih.gov For example, density functional theory (DFT) calculations have been used to establish that certain reactions proceed without a discernible tetrahedral intermediate, which is often assumed in addition-elimination pathways. acs.org

This compound is a reactive intermediate that can undergo various subsequent reactions, including cyclization and elimination. researchgate.net When treated with a base, it can undergo elimination to form benzonitrile (B105546). researchgate.net Under acidic conditions, it can be converted to 3,5-diphenyl-1,2,4-thiadiazole, a cyclization product. researchgate.net

Computational modeling can elucidate the mechanisms of these diverse reactivity pathways. researchgate.net By calculating the potential energy surface for the reaction, chemists can identify the most likely pathways and the factors that favor one product over another. For instance, DFT calculations combined with mechanistic experiments have been used to support pathways involving ylide fragmentation followed by cyclization in related heterocyclic systems. acs.org Similarly, computational studies can model the elimination reactions, identifying the transition states and intermediates involved. These calculations provide a molecular-level understanding of why different reagents or conditions (acidic vs. basic) lead to completely different products. researchgate.net

Transition State Characterization and Energy Barriers for Oxidation

Molecular Dynamics Simulations (if applicable to conformational or reaction studies)

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and reaction pathways of molecules. While dedicated MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the principles and methodologies are widely applied to related thioamides and their derivatives. researchgate.netnih.govacs.org These studies provide a robust framework for understanding how MD can elucidate the behavior of this compound in various environments.

MD simulations are particularly applicable to studying the conformational dynamics of this compound. The molecule possesses several rotatable bonds, notably the C-C bond between the phenyl ring and the thioamide group, and the C-N bond. Rotation around these bonds gives rise to different conformers, which can have distinct energies and properties. Computational studies on related thiobenzamide derivatives have identified multiple stable conformers, with the energy differences between them often being small. researchgate.net For instance, quantum chemical calculations on a dinitrosyl iron complex containing thiobenzamide revealed various thermally accessible structures with different orientations of the benzene (B151609) ring relative to the S-C-N plane. mdpi.com

Furthermore, MD simulations are invaluable for investigating the role of the solvent in conformational preference. acs.org Studies on other thioamides have shown that solvent molecules can significantly influence the equilibrium between different isomers (e.g., Z/E conformers) through specific hydrogen bonding interactions with the thioamide group. acs.org An MD simulation of this compound in an explicit solvent like water could reveal the detailed solvation structure, identifying key hydrogen bonds between water molecules and the S-oxide or NH groups and quantifying their impact on the molecule's conformational dynamics.

In the context of reaction studies, MD simulations can be used to explore the initial steps of mechanisms, such as the binding of the molecule to an enzyme's active site or the approach of a reactant. This compound is known to be an intermediate in the metabolic activation of thiobenzamide, which can lead to covalent modification of biomolecules. nih.govnih.gov MD simulations could model the interaction of this compound within the active site of metabolic enzymes like cytochrome P450 or flavin-containing monooxygenase to understand the orientation and interactions that precede further oxidation or reaction. nih.gov

While quantum mechanics (QM) methods are typically required to model the electronic changes of bond breaking and formation, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which treat a reactive core with high-level QM theory and the surrounding environment (like a protein or solvent) with classical MD force fields, are perfectly suited for this. Such simulations could provide insights into the reaction dynamics of this compound's further transformation into reactive electrophiles. wvu.edu

The data required to parameterize and validate such simulations can be derived from static quantum chemical calculations (like Density Functional Theory, DFT) and experimental results. DFT calculations, for example, can provide the relative energies of different conformers, which can be used as a benchmark for the force field used in the MD simulation. mdpi.com

Table 1: Example of Calculated Relative Energies for Different Conformers of a Thiobenzamide-Containing Complex

The following table, adapted from data on a dinitrosyl iron complex containing two thiobenzamide (TBA) ligands, illustrates the type of energetic information on different molecular conformations that can be obtained from quantum chemical calculations. mdpi.com This data is foundational for understanding the potential energy surface that would be explored in a molecular dynamics simulation.

Data adapted from quantum chemical calculations on [Fe(NO)2(TBA)2]+ and [Fe(NO)2(TBA)(S2O3)]− complexes. mdpi.com

Compound Index

Structure Reactivity Relationships in Thiobenzamide S Oxide Chemistry

Electronic Effects of Substituents on S-Oxidation Rates

The initial and critical step in the bioactivation of thiobenzamide (B147508) is its oxidation to thiobenzamide S-oxide (TBSO). nih.gov This process, along with the subsequent oxidation to the highly reactive thiobenzamide S,S-dioxide (TBSO₂), is heavily influenced by the electronic properties of substituents on the aromatic ring. nih.gov The sulfur atom of the thiocarbonyl group is electron-rich and thus susceptible to oxidation. nih.gov

Research has consistently shown that the rate of S-oxidation is significantly enhanced by the presence of electron-donating groups (EDGs) at the meta and para positions of the phenyl ring. nih.gov Conversely, electron-withdrawing groups (EWGs) decrease the rate of S-oxidation. nih.gov This is because EDGs increase the electron density on the thiocarbonyl sulfur, making it a more facile target for electrophilic attack by oxidizing enzymes like flavin-containing monooxygenases (FMO) and cytochrome P450s. nih.govnih.gov The increased nucleophilicity of the sulfur atom accelerates the oxidation process.

The profound impact of these electronic effects is evident in structure-activity relationship studies, which link the toxic potency of thiobenzamide analogues to their chemical reactivity. nih.gov The enhanced formation of S-oxidized metabolites due to electron-donating substituents leads to a corresponding increase in biological effects, such as hepatotoxicity. nih.govnih.gov

Table 1: Effect of Substituent Electronic Properties on Thiobenzamide S-Oxidation

| Substituent Type (at meta or para position) | Effect on Electron Density at Sulfur | Impact on S-Oxidation Rate | Example Substituents |

|---|---|---|---|

| Electron-Donating Group (EDG) | Increases | Increases | -OCH₃, -CH₃, -N(CH₃)₂ |

| Electron-Withdrawing Group (EWG) | Decreases | Decreases | -NO₂, -CN, -Cl |

This table is generated based on findings that electron-donating substituents increase the rate of S-oxidative bioactivation, while electron-withdrawing groups decrease it. nih.govnih.gov

Steric Hindrance and its Impact on Reactivity and Product Distribution

Steric effects, particularly from substituents at the ortho position, play a crucial role in the reactivity of thiobenzamide metabolites. nih.gov While electronic effects modulate the rate of S-oxidation, steric hindrance primarily impacts the subsequent reactions of the S-oxidized intermediates, such as the highly electrophilic thiobenzamide S,S-dioxide (TBSO₂). nih.gov

The S,S-dioxide intermediate is an extremely reactive species that acts as an acylating (or imidoylating) agent, likely via its iminosulfinic acid tautomer. nih.govnih.gov This reactivity involves nucleophilic attack on the benzylic carbon. However, the presence of a bulky substituent in the ortho position creates a physical barrier, impeding the approach of nucleophiles to this carbon center. nih.gov This steric hindrance prevents the formation of the necessary tetrahedral intermediate for the acyl transfer to occur. nih.gov

Consequently, ortho substitution effectively abrogates the covalent binding of thiobenzamide metabolites to cellular macromolecules like proteins and lipids. nih.govnih.gov Importantly, this blockage of covalent binding and the associated toxicity occurs even though the initial S-oxidation metabolism is not prevented. nih.gov This demonstrates that steric hindrance can redirect the metabolic pathway, preventing the formation of toxic adducts and altering the final product distribution. Instead of covalent binding, alternative, less toxic metabolic routes may be favored.

Table 2: Influence of Steric Hindrance on Thiobenzamide Metabolite Reactivity

| Substituent Position | Nature of Effect | Impact on Reactivity | Consequence |

|---|---|---|---|

| ortho | Steric Hindrance | Blocks nucleophilic attack on the benzylic carbon of the S,S-dioxide. nih.gov | Abrogates covalent binding and toxicity. nih.govnih.gov |

Hammett Equation Correlations and ρ Values in S-Oxidation and Subsequent Reactions

The quantitative relationship between the electronic effects of substituents and the reactivity of thiobenzamide can be described by the Hammett equation:

log(k/k₀) = σρ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the specific substituent and its position), and ρ (rho) is the reaction constant. wikipedia.org The reaction constant ρ measures the susceptibility of the reaction to the electronic influence of the substituents. wikipedia.orglibretexts.org

For the bioactivation of thiobenzamide, a strong correlation exists between the electronic character of meta- and para- substituents and its biological activity. nih.gov Studies have reported Hammett ρ values for thiobenzamide-induced toxicity ranging from -2 to -4. nih.govnih.gov

A negative ρ value indicates that the reaction is accelerated by electron-donating groups (which have negative σ values). wikipedia.org The large magnitude of the ρ value (2 to 4) signifies that the reaction is highly sensitive to substituent effects. libretexts.org This is consistent with a reaction mechanism where a positive charge develops in the transition state, or a negative charge is lost. In the case of S-oxidation, the donation of electrons to the sulfur atom stabilizes the transition state of the electrophilic attack by the oxidizing enzyme, thus accelerating the reaction. nih.gov

This strong negative correlation confirms that the S-oxidation step is a critical, rate-determining event in the pathway leading to the reactive, acylating metabolite. The electronic demands of this enzymatic oxidation are clearly reflected in the Hammett analysis, providing a powerful tool to predict the relative reactivity of different thiobenzamide derivatives. nih.govnih.gov

Table 3: Hammett Equation Parameters for Thiobenzamide Bioactivation

| Parameter | Significance | Observed Value/Sign | Interpretation for Thiobenzamide S-Oxidation |

|---|---|---|---|

| ρ (rho) | Reaction Constant | Negative (-2 to -4) nih.govnih.gov | The reaction is highly sensitive to and accelerated by electron-donating substituents. nih.gov A positive charge likely builds up, or electron density is lost from the reaction center in the transition state. |

| σ (sigma) | Substituent Constant | Negative for EDGs, Positive for EWGs wikipedia.org | Quantifies the electronic effect of a given substituent at a meta or para position. |

Applications of Thiobenzamide S Oxide in Organic Synthesis and Methodology Development

Role as a Synthetic Intermediate for Complex Molecules

Thiobenzamide (B147508) S-oxide serves as a key synthetic intermediate, primarily in the synthesis of various heterocyclic compounds. Its ability to react with different reagents under controlled conditions allows for the selective formation of diverse and complex molecular scaffolds.

One of the prominent applications of thiobenzamide S-oxide is in the synthesis of thiadiazoles. Under acidic conditions, such as in the presence of trifluoroacetic anhydride (B1165640) or Lewis acids, this compound undergoes a self-condensation reaction to form 3,5-diphenyl-1,2,4-thiadiazole. acs.org This transformation highlights the dual reactivity of the S-oxide, where one molecule acts as a nucleophile and the other as an electrophile after activation. In contrast, treatment with a base leads to the elimination of the sulfur moiety, yielding benzonitrile (B105546). acs.org This divergent reactivity provides synthetic chemists with a tool to access different product classes from a single precursor.

Furthermore, this compound is a crucial building block for novel heterocyclic systems. Researchers have developed a synthetic route to a new class of heterocycles, the 1,4,2,5-dithiadiazines, starting from aryl thioamide S-oxides. psu.edursc.org This strategy involves the reaction of the S-oxide with electrophilic reagents like triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻) or thionyl chloride (SOCl₂), followed by a base-mediated cyclization. psu.edursc.org

The S-oxide is also an intermediate in the metabolic pathway of thiobenzamide, where it is further oxidized to a highly reactive S,S-dioxide (a sulfene). nih.govresearchgate.net This reactivity, while linked to hepatotoxicity in biological systems, underscores its potential as a potent acylating agent in a synthetic context. acs.orgnih.gov Studies have shown that the oxidation of this compound can generate an acylating agent, which can be trapped by nucleophiles like ethanol (B145695) to form ethyl benzimidate. acs.org This reactivity opens avenues for its use in acylation and imidoylation reactions.

The table below summarizes key heterocyclic systems synthesized using this compound as an intermediate.

| Starting Material | Reagent(s) | Product | Reference(s) |

| This compound | Lewis Acids / (CF₃CO)₂O | 3,5-Diphenyl-1,2,4-thiadiazole | acs.org |

| This compound | Et₃O⁺BF₄⁻ or SOCl₂, then Pyridine (B92270) | 3,6-Diaryl-1,4,2,5-dithiadiazine | psu.edursc.org |

| This compound | N-substituted thiobenzoic O-acid derivatives | Unsymmetrically substituted 3,5-diaryl-1,2,4-dithiazoles | thieme-connect.de |

| This compound | Base (e.g., HO⁻) | Benzonitrile | acs.org |

| This compound | H₂O₂ (Oxidation) | Benzamide (B126) (via sulfene (B1252967) intermediate) | acs.orgasm.org |

Use in Catalytic Cycles and Transformations

The direct use of this compound as a catalyst or its central role within a catalytic cycle is an area of emerging research, with current literature providing limited, albeit insightful, examples. While thioamides themselves are often substrates in catalytic reactions, such as palladium-catalyzed transamidations or photocatalyzed dimerizations to thiadiazoles, the involvement of the corresponding S-oxide is less common. clockss.orgbeilstein-journals.org

However, the reactivity of related thioamide S-oxides has been explored in catalyst-mediated condensation reactions. For instance, the condensation of thioamides to produce 1,2,4-thiadiazole (B1232254) derivatives is significantly influenced by the presence of an acidic catalyst. rsc.org The reactivity of thionicotinamide (B1219654) S-oxide, a related compound, was also studied in this context, suggesting that the S-oxide functionality can play a role in acid-catalyzed transformations, potentially by modulating the electronic properties and reactivity of the thioamide core. rsc.org

The transformation of thiobenzamide to benzamide, which proceeds through the S-oxide intermediate, is catalyzed in biological systems by enzymes like flavin-containing monooxygenase and cytochrome P450. nih.gov In synthetic chemistry, oxidative transformations that yield thiobenzamide derivatives, including S-oxides, have been achieved using catalytic systems. smolecule.com While these examples involve catalysis in the formation or reaction of the S-oxide, they lay the groundwork for developing cycles where the this compound itself could be a regenerated intermediate or part of a catalytic species.

The potential for this compound in catalysis may lie in its ability to act as a transient, activatable species. For example, a catalytic cycle could be envisioned where the S-oxide is formed in situ, performs a specific transformation (e.g., as an oxidant or an electrophile), and is then regenerated. The reduction of thiobenzamide S-oxides back to the parent thioamides by thiols is a known reaction, which could potentially serve as a regeneration step in a redox-based catalytic cycle. acs.org

Development of New Synthetic Strategies Utilizing this compound Reactivity

The unique reactivity of this compound has been harnessed to develop novel synthetic strategies, offering new pathways to valuable chemical structures. These strategies often exploit the compound's ambiphilic nature and its susceptibility to undergo skeletal rearrangements and cyclization reactions under specific conditions.

A significant strategic development is the synthesis of the 1,4,2,5-dithiadiazine heterocyclic system. psu.edursc.org This method relies on the initial activation of the this compound. Two distinct procedures were developed:

O-Alkylation Route: Treatment with an alkylating agent like triethyloxonium tetrafluoroborate generates a stable iminium salt. Subsequent deprotonation with a base like pyridine triggers a dimerization and cyclization to afford the dithiadiazine. psu.edu

Thionyl Chloride Route: Reaction with thionyl chloride at low temperature forms an unstable iminium salt intermediate, which, upon addition of pyridine, yields the same dithiadiazine product. psu.edu

This work demonstrates how the nucleophilic sites (N or O) of this compound can be targeted by electrophiles to initiate a cascade of reactions leading to complex heterocycles.

Another synthetic strategy leverages the divergent reactivity of this compound under acidic versus basic conditions. acs.org The ability to selectively form either a 1,2,4-thiadiazole or a benzonitrile from the same starting material by simply changing the reaction pH provides a powerful tool for molecular design and allows for rapid access to different structural motifs. acs.org The table below illustrates this strategic divergence.

| Condition | Key Intermediate/Reaction Type | Final Product | Reference |

| Acidic (e.g., (CF₃CO)₂O) | Electrophilic activation, Dimerization | 3,5-Diphenyl-1,2,4-thiadiazole | acs.org |

| Basic (e.g., HO⁻) | Elimination | Benzonitrile | acs.org |

Furthermore, the chemistry of analogous thiophene (B33073) S-oxides has inspired new synthetic approaches. Thiophene S-oxides are highly effective dienes in Diels-Alder cycloaddition reactions, reacting with various dienophiles to produce complex polycyclic structures that are difficult to access through other means. semanticscholar.orgresearchtrends.netrsc.org This reactivity profile suggests that this compound and its derivatives could be employed as dienes in [4+2] cycloaddition reactions, providing a novel strategy for the synthesis of highly functionalized, nitrogen- and sulfur-containing six-membered rings. Research into the cyclization of polycyclic thioamide S-oxides to form fluorescent fused-ring systems further indicates the potential of these intermediates in developing new synthetic methodologies for advanced materials. researchgate.net

Future Directions in Thiobenzamide S Oxide Research

Exploration of Novel Synthetic Pathways

The synthesis of thiobenzamide (B147508) S-oxide has traditionally been achieved through the direct oxidation of thiobenzamide. However, future research is aimed at developing more refined, efficient, and varied synthetic protocols.

The most established method involves the oxidation of the parent thiobenzamide using an oxidizing agent like hydrogen peroxide (H₂O₂) in a solvent such as pyridine (B92270) or acetone. asm.org Peroxycarboxylic acids, particularly meta-chloroperbenzoic acid (m-CPBA), are also recognized as a versatile class of reagents for this transformation, effectively converting thiocarbonyl compounds into their corresponding sulfines (thione S-oxides). ru.nl These methods, while effective, form the baseline for future innovation.

A less common but notable synthesis involves the reaction of 9-Oxo-1O-acridanacetic acid with thionyl chloride, which, after a series of transformations and controlled methanolysis, can yield an unstable thioamide S-oxide derivative. dss.go.th The exploration of such unique pathways could open new avenues for synthesizing functionally complex sulfines.

Future research will likely focus on developing catalytic and asymmetric methods for S-oxidation, which would provide better control over reactivity and yield, and potentially allow for the synthesis of chiral sulfines. The development of greener synthetic methods, perhaps utilizing novel catalysts or more benign oxidants under milder conditions, remains a key objective in this area.

Interactive Table 1: Overview of Synthetic Methods for Thioamide S-oxides

| Method | Reagents | Key Observations |

|---|---|---|

| Direct Oxidation | Thiobenzamide, Hydrogen Peroxide (H₂O₂), Pyridine/Acetone | A standard, well-established method for preparing thiobenzamide S-oxide. asm.org |

| Peroxyacid Oxidation | Thiobenzamide, m-Chloroperbenzoic acid (m-CPBA) | A versatile and common route for preparing various sulfines from thiocarbonyls. ru.nl |

Advanced Mechanistic Investigations

This compound is a pivotal intermediate in several reaction cascades, and a deeper understanding of its mechanistic behavior is crucial for controlling its chemical transformations. It is recognized as an intermediate in the metabolic activation of thiobenzamide, which involves two sequential S-oxidations. nih.gov

The first oxidation yields this compound (TBSO), also known as a sulfine (B13751562). tandfonline.com This intermediate can undergo a second oxidation to produce the highly reactive thiobenzamide S,S-dioxide, or sulfene (B1252967). tandfonline.com This sulfene is not typically isolated and can tautomerize to an iminosulfinic acid, which acts as a potent electrophilic acylating agent. tandfonline.com

The reactivity of this compound itself is multifaceted and highly dependent on the reaction conditions:

Dimerization and Cyclization: Under acidic conditions or in the presence of electrophiles like trifluoroacetic anhydride (B1165640), this compound can dimerize to form 3,5-diphenyl-1,2,4-thiadiazole. researchgate.netnih.gov Treatment with reagents such as triethyloxonium (B8711484) tetrafluoroborate (B81430) (Et₃O⁺BF₄⁻) or thionyl chloride (SOCl₂), followed by a base, leads to the formation of a different heterocyclic system, 1,4,2,5-dithiadiazines. rsc.orgrsc.orgpsu.edu

Elimination: In the presence of a base, this compound undergoes a clean elimination reaction to produce benzonitrile (B105546) (PhCN) in high yield. researchgate.net

Reduction: The S-oxide can be reduced back to the parent thiobenzamide by various thiols, such as N-acetylcysteine, in a reaction that is first-order in both reactants. researchgate.net

Further Oxidation: The rate of the second oxidation to the S,S-dioxide is significantly influenced by pH, increasing markedly at pH values above 9. researchgate.net This suggests an attack by the hydroperoxide anion (HOO⁻) on the electrophilic sulfur atom of the S-oxide. researchgate.net

Future mechanistic studies will likely employ advanced spectroscopic techniques and kinetic analysis to further probe the transient intermediates and transition states in these reactions, providing a more complete energy profile for each pathway.

Interactive Table 2: Mechanistic Pathways of this compound

| Condition | Reagents/Environment | Product(s) | Reaction Type |

|---|---|---|---|

| Basic | Hydroxide ion (HO⁻) | Benzonitrile | Elimination researchgate.net |

| Acidic / Electrophilic | HCl, Lewis acids | 3,5-Diphenyl-1,2,4-thiadiazole | Dimerization/Cyclization researchgate.net |

| Electrophilic then Basic | Et₃O⁺BF₄⁻ or SOCl₂, then Pyridine | 1,4,2,5-Dithiadiazines | Heterocyclic Synthesis rsc.orgpsu.edu |

| Reducing | Thiols (e.g., N-acetylcysteine) | Thiobenzamide | Reduction researchgate.net |

| Oxidative (Biological) | Cytochrome P450, FMO | Thiobenzamide S,S-dioxide | Further Oxidation nih.govtandfonline.com |

Computational Design of this compound Derived Reagents

While experimental studies provide invaluable data, the future of reagent development lies in the synergy between laboratory work and computational chemistry. The application of computational methods to this compound research is an emerging field poised for significant growth.

Theoretical calculations, particularly using Density Functional Theory (DFT), can provide profound insights into the electronic structure and reactivity of this compound. sumitomo-chem.co.jp By modeling the molecule, researchers can calculate key quantum chemical descriptors:

Frontier Molecular Orbitals (FMO): The energies of the Highest Occupied Molecular Orbital (E-HOMO) and Lowest Unoccupied Molecular Orbital (E-LUMO) can predict the molecule's propensity to act as a nucleophile or an electrophile, respectively, guiding its reaction with other species. acs.org

Reaction Pathway Modeling: Computational tools can map the potential energy surfaces for the various reactions of this compound. sumitomo-chem.co.jp This allows for the calculation of activation energies for different pathways (e.g., elimination vs. dimerization), helping to explain and predict product distributions under different conditions.

Substituent Effects: In silico studies can efficiently model how different electron-donating or electron-withdrawing substituents on the phenyl ring would alter the electronic properties and reactivity of the C=S=O group. This can accelerate the design of new this compound derivatives with tailored reactivity for specific synthetic applications.

A key future direction is the use of these computational tools to proactively design novel reagents derived from the this compound scaffold for use in organic synthesis, rather than merely explaining observed phenomena.

Expanding Applications in Catalysis and Materials Science

The primary application of this compound to date has been as a versatile intermediate in the synthesis of complex sulfur-nitrogen heterocycles. Its ability to serve as a building block for otherwise difficult-to-access ring systems is a significant area of its utility.

Heterocyclic Synthesis: As established, this compound is a key precursor for the synthesis of 1,4,2,5-dithiadiazines and 1,2,4-thiadiazoles. researchgate.netrsc.org Furthermore, research has shown that acid-catalyzed dehydrative cyclization of thioamide S-oxides can be a method for generating peri-fused sulfur-containing polycyclic heteroaromatic compounds. acs.org

The potential of this compound in the broader fields of catalysis and materials science is, at present, largely underexplored and represents a significant frontier for future research. There is little evidence of it being used directly as a catalyst. However, its unique electronic structure and reactivity suggest potential. For instance, its ability to be reduced and re-oxidized could theoretically be harnessed in catalytic redox cycles. In materials science, the incorporation of the sulfine moiety into polymer backbones or as a functional group on material surfaces could impart novel properties, but this remains a speculative area requiring dedicated investigation. The development of applications for this compound beyond its role as a synthetic intermediate is a challenging but potentially rewarding goal for future studies.

Q & A

Basic: What are the primary metabolic pathways of thiobenzamide S-oxide in bacterial and mammalian systems?

This compound is a key intermediate in the oxidative metabolism of thiobenzamide. In Ralstonia pickettii TA, thiobenzamide is converted to benzamide via this compound and benzonitrile intermediates, with sulfur released as sulfite/sulfur dioxide . In mammals, flavoprotein monooxygenases (e.g., EthA in mycobacteria) catalyze sequential oxidations: thiobenzamide → S-oxide → S,S-dioxide → benzamide. Notably, the S,S-dioxide is unstable and decomposes to benzonitrile under alkaline conditions or benzamide in acidic environments .

Methodological Note : Use LC-MS or TLC to track intermediates (e.g., benzonitrile detection via GC-MS) and isotopically labeled substrates (e.g., ¹⁴C-thiobenzamide) to quantify sulfur elimination .

Advanced: How do contradictory findings regarding this compound's hepatotoxicity inform mechanistic studies?

While this compound is hepatotoxic in rats, its toxicity requires further conversion to reactive metabolites. Rat liver microsomes oxidize S-oxide to S,S-dioxide, which covalently modifies lipids (e.g., forming N-acetimidoyl-PE adducts) and proteins, correlating with centrolobular necrosis . However, in vitro systems (e.g., H₂O₂-driven oxidation) yield N-acetyl-PE adducts instead, highlighting discrepancies between intracellular and extracellular metabolite reactivity .

Resolution Strategy : Compare in vivo (hepatocyte models) and in vitro (microsomal assays) systems using tandem mass spectrometry to differentiate adduct profiles and validate pathways .

Basic: What experimental models are suitable for studying this compound bioactivation?

- Bacterial Models : R. pickettii TA resting cells for studying sulfur elimination and intermediate accumulation .

- Mammalian Models : Primary rat hepatocytes or liver microsomes to replicate flavoprotein monooxygenase activity .

Optimization Tip : Pre-incubate microsomes with NADPH to sustain monooxygenase activity and inhibit competing pathways (e.g., cytochrome P450) with selective inhibitors like methimazole .

Advanced: How do flavoprotein monooxygenases influence the divergent fates of this compound in therapeutic vs. toxicological contexts?

In Mycobacterium tuberculosis, EthA oxidizes ethionamide (a thiobenzamide analog) to its S-oxide, which is further processed into antimycobacterial agents . Conversely, mammalian flavoprotein monooxygenases generate toxic S,S-dioxide metabolites . This duality underscores enzyme-specific substrate handling.

Methodological Insight : Use recombinant EthA/Purified mammalian enzymes in kinetic assays (e.g., NADPH consumption rates) to compare catalytic efficiency and product profiles .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

- Chromatography : HPLC with UV detection (λ = 254 nm) for resolving S-oxide and benzamide .

- Mass Spectrometry : High-resolution LC-QTOF-MS to identify sulfur-containing intermediates (e.g., m/z 153.03 for this compound) .

- Isotopic Labeling : ³⁴S-labeled thiobenzamide to trace sulfur elimination via ICP-MS .

Advanced: How can researchers resolve discrepancies in sulfur oxidation states during thiobenzamide degradation?

R. pickettii TA releases sulfur as sulfite (S⁴⁺), but theoretical pathways suggest S,S-dioxide (S⁶⁺) intermediates. Contradictions arise due to uncharacterized enzymatic steps post-S-oxide formation .

Proposed Approach :

Use X-ray absorption near-edge structure (XANES) spectroscopy to map sulfur oxidation states in bacterial cultures .

Employ knockout strains to identify genes responsible for sulfur redox transitions .

Methodological: What are best practices for reporting this compound data in publications?